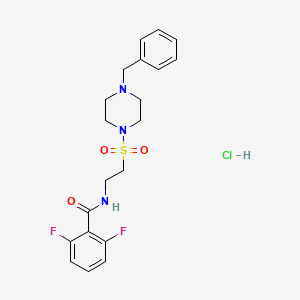

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride

Description

Chemical Structure: The compound features a 2,6-difluorobenzamide core linked via an ethyl sulfonyl group to a 4-benzylpiperazine moiety. The hydrochloride salt enhances solubility and stability.

Key Features:

- 2,6-Difluorobenzamide: A common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability .

- 4-Benzylpiperazine: A nitrogen-rich heterocycle often associated with CNS-targeting molecules, suggesting possible neuropharmacological applications.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2,6-difluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3S.ClH/c21-17-7-4-8-18(22)19(17)20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)15-16-5-2-1-3-6-16;/h1-8H,9-15H2,(H,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTXTHSLPFVLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClF2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride (CAS Number: 1189457-90-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 387.9 g/mol. The compound features a benzylpiperazine moiety linked to a sulfonyl group, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit multifaceted mechanisms of action, including:

- Acetylcholinesterase Inhibition : Many benzylpiperazine derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

- Antioxidant Activity : Some studies have suggested that sulfonamide derivatives possess antioxidant properties, which may protect against oxidative stress-related cellular damage .

Neuroprotective Effects

A study exploring donepezil-sulfonamide hybrids indicated that this compound could potentially exhibit neuroprotective effects by reducing amyloid-beta aggregation and enhancing cholinergic transmission. These effects were evaluated in vitro using cell cultures treated with oxidative stressors .

Antitumor Activity

In vitro studies have shown that compounds with similar piperazine structures can inhibit tumor cell proliferation. The mechanism often involves modulation of growth factor signaling pathways or induction of apoptosis in cancer cells. Specific research on this compound's antitumor activity is still needed, but the structural similarities suggest potential efficacy .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

- Donepezil-Sulfonamide Hybrids : A series of hybrids were synthesized and evaluated for their ability to inhibit AChE and reduce amyloid-beta aggregation. These studies demonstrated improved binding affinity due to the presence of the sulfonamide group .

- Pulmonary Fibrosis Model : Although not directly related to this compound, related piperazine derivatives have shown efficacy in reducing lysophosphatidic acid levels in models of pulmonary fibrosis, suggesting a broader therapeutic potential for compounds containing similar motifs .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that derivatives of the benzylpiperazine class, including N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride, exhibit promising anticancer properties. A study on related compounds demonstrated significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating effectiveness comparable to standard chemotherapy agents like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.27 µM for certain bacterial strains .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus (Gram-positive) |

| N8 | 1.43 | Escherichia coli (Gram-negative) |

| N22 | 2.60 | Klebsiella pneumoniae (Gram-negative) |

Neurological Applications

Given the presence of the piperazine moiety, this compound may also have implications in treating neurological disorders. Piperazine derivatives are known to interact with various neurotransmitter systems, potentially leading to applications in anxiety and depression treatment.

In Silico Studies

Computational studies have also been pivotal in understanding the binding affinities and interactions of this compound with biological targets.

Molecular Docking Studies

In silico docking studies indicate that compounds similar to this compound can effectively bind to active sites of enzymes involved in cancer metabolism and bacterial resistance mechanisms . These findings support further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Analogs

(a) N-(4-Chlorophenyl)-2,6-difluorobenzamide (CAS 122987-01-3)

- Structure : Retains the 2,6-difluorobenzamide core but substitutes the sulfonyl-ethyl-benzylpiperazine side chain with a 4-chlorophenyl group.

- Properties: Reduced molecular weight (C₁₃H₈ClF₂NO vs. C₂₀H₂₂ClF₂N₃O₃S) due to simpler substituents. Likely higher lipophilicity (logP ~3.2 estimated) compared to the target compound’s polar sulfonyl-piperazine group.

- Applications : Used in agrochemical research; chlorophenyl groups enhance pesticidal activity .

(b) Teflubenzuron (N-(((3,5-Dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

Piperazine-Containing Derivatives

Benzylpiperazine Pharmaceuticals

- Example : 1-Benzylpiperazine (BZP) derivatives.

- Comparison: The target compound’s benzylpiperazine group is structurally analogous to BZP-based CNS stimulants but modified with a sulfonyl-ethyl-benzamide for enhanced target specificity. The sulfonyl group likely reduces blood-brain barrier penetration compared to non-sulfonylated BZP analogs.

Sulfonamide-Based Compounds

Fluorinated Sulfonamides in Green Chemistry

- Example : Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]- (CAS 68957-32-4).

- Comparison :

Data Table: Structural and Functional Comparison

Research Findings and Implications

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the benzylpiperazine sulfonyl moiety and difluorobenzamide backbone. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and transition states . Optimize reaction conditions (solvent, temperature, catalyst) via Design of Experiments (DoE) to maximize yield. Employ membrane separation technologies (e.g., nanofiltration) for intermediate purification, as outlined in CRDC subclass RDF2050104 . Validate each step using HPLC or LC-MS, referencing pharmaceutical impurity analysis protocols .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase, as described in pharmacopeial assays .

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic and sulfonyl groups.

- Crystallinity : Perform X-ray diffraction (XRD) if single crystals are obtainable. Cross-reference spectral data with analogs like MM0228.08 and MM0228.10 .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as acute toxicity and irritation risks are analogous to structurally related piperazine derivatives .

- Ventilation : Use fume hoods to avoid aerosol formation during weighing or synthesis .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult medical personnel immediately .

Advanced Research Questions

Q. How can computational quantum chemical calculations be applied to predict reaction mechanisms for synthesizing this compound?

- Methodological Answer : Utilize density functional theory (DFT) to model sulfonylation and amide bond formation steps. Calculate activation energies and transition states using software like Gaussian or ORCA. Compare computed IR spectra with experimental data to validate intermediates. Integrate cheminformatics tools to screen leaving groups or catalysts, as demonstrated in ICReDD’s reaction design framework . For example, simulate the nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride intermediate to optimize steric and electronic effects.

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent biological activity or physicochemical properties?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. enzyme assays for binding affinity).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, solvent polarity) influencing solubility or stability.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., MM0228.08) to isolate substituent effects, adopting comparative methodologies from interdisciplinary research frameworks .

Q. How can process control and simulation improve the scalability of this compound’s synthesis?

- Methodological Answer : Implement real-time process analytical technology (PAT) tools, such as in-situ FTIR, to monitor reaction progress. Use computational fluid dynamics (CFD) to simulate mixing efficiency in batch reactors, aligning with CRDC subclass RDF2050108 . For continuous flow systems, optimize residence time and pressure parameters to minimize byproducts. Validate scalability using pilot-scale reactors with feedback loops between experimental and computational data .

Q. What methodologies are effective for studying the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–80°C). Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life, referencing pharmacopeial degradation protocols . For solid-state stability, use dynamic vapor sorption (DVS) to assess hygroscopicity.

Methodological Resources

- Synthetic Design : Integrate quantum chemistry and cheminformatics for reaction optimization .

- Analytical Validation : Follow pharmacopeial guidelines for impurity profiling .

- Safety Compliance : Adopt OSHA-aligned protocols for hazardous material handling .

- Data Analysis : Leverage comparative and statistical frameworks to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.